molecular formula C11H21N3O B12526761 1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- CAS No. 824939-01-7

1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-

Cat. No.: B12526761
CAS No.: 824939-01-7
M. Wt: 211.30 g/mol
InChI Key: PQBVLYKAWDNWNX-QWRGUYRKSA-N
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Description

1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- is a chemical compound with the molecular formula C11H20N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- typically involves the reaction of piperazine with an appropriate aldehyde under controlled conditions. One common method is the reductive amination of piperazine with cyclohexanone, followed by formylation to introduce the carboxaldehyde group. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 1-Piperazinecarboxylic acid, 4-[(1S,2S)-2-aminocyclohexyl]-

    Reduction: 1-Piperazinecarbinol, 4-[(1S,2S)-2-aminocyclohexyl]-

    Substitution: Various N-substituted piperazine derivatives depending on the substituent introduced.

Scientific Research Applications

1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds, such as enzyme inhibitors and receptor agonists.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinecarboxaldehyde: A simpler analog without the cyclohexyl group, used in similar synthetic applications.

    4-(2-Hydroxyethyl)-1-piperazinecarboxaldehyde: Contains a hydroxyethyl group instead of the aminocyclohexyl group, used in the synthesis of different derivatives.

Uniqueness

1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- is unique due to the presence of the aminocyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and enhances its potential in medicinal chemistry.

Properties

CAS No.

824939-01-7

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

4-[(1S,2S)-2-aminocyclohexyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C11H21N3O/c12-10-3-1-2-4-11(10)14-7-5-13(9-15)6-8-14/h9-11H,1-8,12H2/t10-,11-/m0/s1

InChI Key

PQBVLYKAWDNWNX-QWRGUYRKSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N2CCN(CC2)C=O

Canonical SMILES

C1CCC(C(C1)N)N2CCN(CC2)C=O

Origin of Product

United States

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